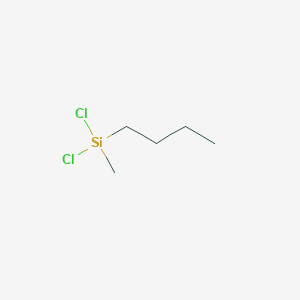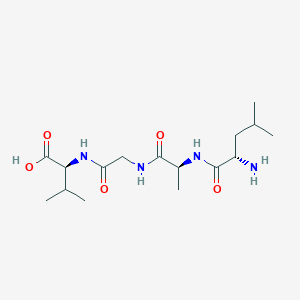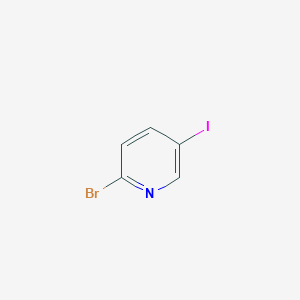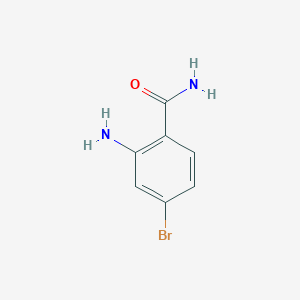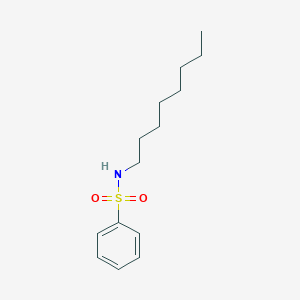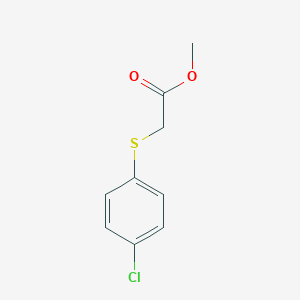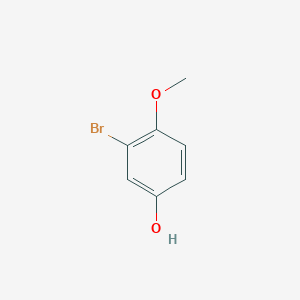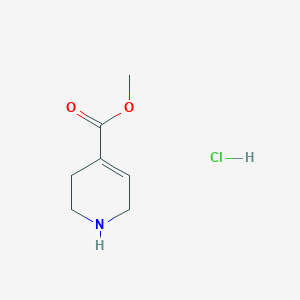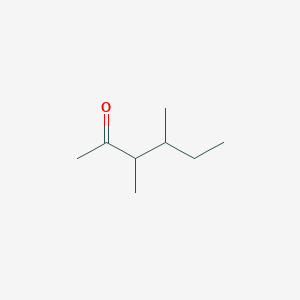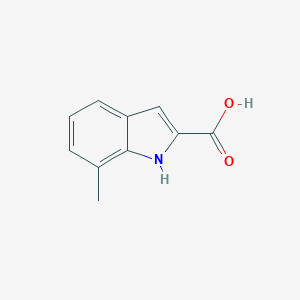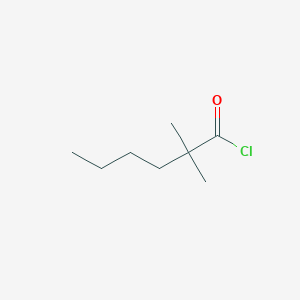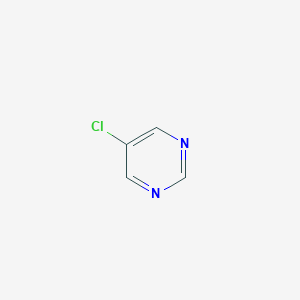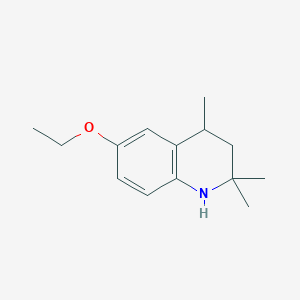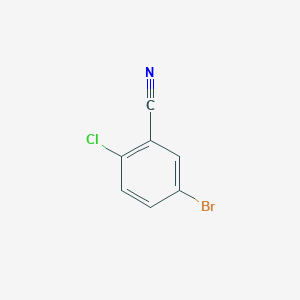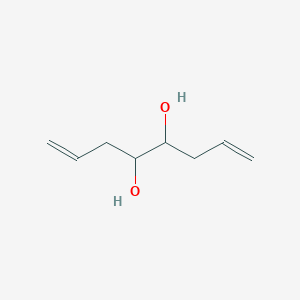
1,7-Octadiene-4,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Octadiene-4,5-diol is a chemical compound that belongs to the class of diols. It is a colorless liquid with a molecular formula of C8H14O2. The compound has been the subject of extensive research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The exact mechanism of action of 1,7-Octadiene-4,5-diol is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 1,7-Octadiene-4,5-diol can affect various biochemical and physiological processes in the body. For example, the compound has been shown to reduce the production of nitric oxide, which is involved in the inflammatory response. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,7-Octadiene-4,5-diol in lab experiments is its relatively simple synthesis method. Additionally, the compound has been shown to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for further research. However, one limitation of using 1,7-Octadiene-4,5-diol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1,7-Octadiene-4,5-diol. One area of interest is the development of new synthetic methods for the compound, which may improve its efficiency and reduce its toxicity. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Synthesemethoden
There are several methods for synthesizing 1,7-Octadiene-4,5-diol. One of the most common methods involves the catalytic hydrogenation of 1,7-octadiyne. This process involves the use of a palladium or platinum catalyst and hydrogen gas to reduce the triple bond in the 1,7-octadiyne molecule to a double bond, resulting in the formation of 1,7-Octadiene-4,5-diol.
Wissenschaftliche Forschungsanwendungen
1,7-Octadiene-4,5-diol has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, the compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a starting material for the synthesis of various bioactive compounds.
Eigenschaften
CAS-Nummer |
111512-37-9 |
|---|---|
Produktname |
1,7-Octadiene-4,5-diol |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
octa-1,7-diene-4,5-diol |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(9)8(10)6-4-2/h3-4,7-10H,1-2,5-6H2 |
InChI-Schlüssel |
WNGQPXSRMCTUJF-UHFFFAOYSA-N |
SMILES |
C=CCC(C(CC=C)O)O |
Kanonische SMILES |
C=CCC(C(CC=C)O)O |
Synonyme |
1,7-Octadien-4,5-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



